Benzoic acid, 2,2'-dithiobis-, dihydrazide
Overview
Description
Benzoic acid, 2,2’-dithiobis-, dihydrazide: is a chemical compound with the molecular formula C14H14N4O2S2 and a molecular weight of 334.42 g/mol . It is characterized by the presence of two benzoic acid moieties linked by a disulfide bond and each benzoic acid moiety is further attached to a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzoic acid, 2,2’-dithiobis-, dihydrazide typically involves the reaction of 2,2’-dithiobisbenzoic acid with hydrazine . The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzoic acid, 2,2’-dithiobis-, dihydrazide undergoes various types of chemical reactions, including:
Oxidation: The disulfide bond can be oxidized to form sulfonic acid derivatives.
Reduction: The disulfide bond can be reduced to form thiol derivatives.
Substitution: The hydrazide groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines and alcohols can react with the hydrazide groups under mild conditions.
Major Products Formed:
Oxidation: Sulfonic acid derivatives.
Reduction: Thiol derivatives.
Substitution: Various substituted hydrazides depending on the nucleophile used.
Scientific Research Applications
Chemistry: Benzoic acid, 2,2’-dithiobis-, dihydrazide is used as a reagent in organic synthesis for the preparation of various derivatives. It is also used as a building block for the synthesis of more complex molecules .
Biology: In biological research, this compound is used as a cross-linking agent for proteins and other biomolecules. It can form stable disulfide bonds with thiol groups in proteins, making it useful for studying protein-protein interactions and protein structure .
Medicine: It is being investigated for its potential use in drug development .
Industry: In the industrial sector, benzoic acid, 2,2’-dithiobis-, dihydrazide is used as an intermediate in the production of dyes, polymers, and other specialty chemicals .
Mechanism of Action
The mechanism of action of benzoic acid, 2,2’-dithiobis-, dihydrazide involves the formation of disulfide bonds with thiol groups in target molecules. This interaction can lead to the stabilization of protein structures and the formation of cross-linked networks in polymers . The compound can also undergo redox reactions, which can modulate its activity and interactions with other molecules .
Comparison with Similar Compounds
2,2’-Dithiobisbenzoic acid: Similar structure but lacks the hydrazide groups.
Benzoic acid, 2,2’-dithiobis-, dibutyl ester: Similar structure but with ester groups instead of hydrazide groups.
Uniqueness: Benzoic acid, 2,2’-dithiobis-, dihydrazide is unique due to the presence of both disulfide and hydrazide functionalities. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile reagent in both synthetic and biological applications .
Properties
IUPAC Name |
2-[[2-(hydrazinecarbonyl)phenyl]disulfanyl]benzohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S2/c15-17-13(19)9-5-1-3-7-11(9)21-22-12-8-4-2-6-10(12)14(20)18-16/h1-8H,15-16H2,(H,17,19)(H,18,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SCUUNMURVDKGPP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)NN)SSC2=CC=CC=C2C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20151265 | |
Record name | Benzoic acid, 2,2'-dithiobis-, dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
334.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1160-68-5 | |
Record name | Benzoic acid, 2,2'-dithiobis-, dihydrazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001160685 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Benzoic acid, 2,2'-dithiobis-, dihydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20151265 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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